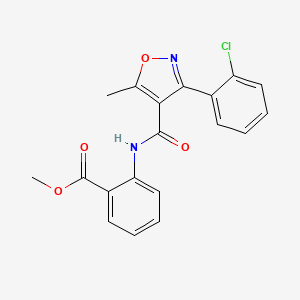

Methyl 2-((3-(2-chlorophenyl)-5-methylisoxazol-4-YL)carbonylamino)benzoate

Description

Methyl 2-((3-(2-chlorophenyl)-5-methylisoxazol-4-yl)carbonylamino)benzoate is a synthetic organic compound characterized by a benzoate ester backbone linked via a carbonylamino group to a substituted isoxazole ring. The isoxazole moiety features a 2-chlorophenyl group at the 3-position and a methyl group at the 5-position. Its design combines lipophilic (2-chlorophenyl, methyl) and polar (ester, carbonylamino) groups, which may influence solubility, binding affinity, and metabolic stability.

Properties

IUPAC Name |

methyl 2-[[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15ClN2O4/c1-11-16(17(22-26-11)12-7-3-5-9-14(12)20)18(23)21-15-10-6-4-8-13(15)19(24)25-2/h3-10H,1-2H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWJRLKLOAUCTBX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3=CC=CC=C3C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15ClN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-((3-(2-chlorophenyl)-5-methylisoxazol-4-YL)carbonylamino)benzoate typically involves multiple steps, starting with the preparation of the isoxazole ring. One common method is the cyclization of appropriate precursors under acidic or basic conditions. The chlorophenyl group can be introduced through electrophilic aromatic substitution reactions, while the benzoate ester is formed via esterification reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in a pure form.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-((3-(2-chlorophenyl)-5-methylisoxazol-4-YL)carbonylamino)benzoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen atoms or to convert certain functional groups into more reactive forms.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction could produce more reactive intermediates. Substitution reactions can result in a wide range of derivatives with different functional groups replacing the original ones.

Scientific Research Applications

Methyl 2-((3-(2-chlorophenyl)-5-methylisoxazol-4-YL)carbonylamino)benzoate has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound can be used in studies involving enzyme inhibition, receptor binding, and other biochemical processes.

Industry: The compound can be used in the production of specialty chemicals, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of Methyl 2-((3-(2-chlorophenyl)-5-methylisoxazol-4-YL)carbonylamino)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogues

Key structural analogues include:

Sulfonylurea Herbicides (e.g., Metsulfuron methyl, Ethametsulfuron methyl): These feature a sulfonylurea bridge (-SO₂-NH-CO-NH-) instead of the isoxazole-carbonylamino linkage. The central triazine ring in these compounds (vs. isoxazole) contributes to acetolactate synthase (ALS) inhibition .

Thiazole Derivatives (e.g., Pharmacopeial compounds in ): These replace the isoxazole with thiazole rings, often coupled with ureido or carbamate groups, emphasizing antimicrobial or antiviral applications .

Physicochemical and Electronic Properties

Computational analyses using Multiwfn () reveal differences in electron density distribution. For instance:

- The isoxazole ring exhibits distinct aromaticity and dipole moments relative to triazine or thiazole systems, influencing π-π stacking and hydrogen-bonding capabilities .

Comparative Data Table

Research Findings and Mechanistic Insights

- Noncovalent Interactions: Analysis via the NCI (Non-Covalent Interaction) index () highlights strong van der Waals interactions between the 2-chlorophenyl group and hydrophobic enzyme pockets, alongside moderate hydrogen bonding from the carbonylamino moiety .

- Metabolic Stability : The methyl ester in the target compound may confer slower hydrolysis compared to ethyl or ethoxy groups in analogues, extending half-life .

- Toxicity Considerations: Chlorinated aromatic rings (as in the target compound) are associated with increased environmental persistence, a drawback compared to non-halogenated sulfonylureas .

Biological Activity

Methyl 2-((3-(2-chlorophenyl)-5-methylisoxazol-4-YL)carbonylamino)benzoate, also known by its CAS number 301680-63-7, is a synthetic compound that has garnered attention for its potential biological activities. This article delves into the compound's pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C19H15ClN2O4

- Molecular Weight : 370.79 g/mol

- Structure : The compound features a benzoate moiety linked to an isoxazole derivative, which is critical for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cellular processes. Research indicates that compounds with similar structures may exhibit:

- Inhibition of Enzymatic Activity : Many isoxazole derivatives are known to inhibit enzymes such as cyclooxygenases and lipoxygenases, which are involved in inflammatory pathways.

- Antimicrobial Properties : Some studies suggest that related compounds can inhibit the growth of bacteria and fungi, making them potential candidates for antimicrobial therapies.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance, compounds with similar structures have been shown to induce apoptosis in cancer cells through various pathways, including:

- Activation of Caspases : Leading to programmed cell death.

- Inhibition of Cell Proliferation : By interfering with cell cycle progression.

Anti-inflammatory Effects

The compound's anti-inflammatory properties may be linked to its ability to inhibit key inflammatory mediators. Research indicates that it could reduce the production of pro-inflammatory cytokines, thereby mitigating inflammation in various models.

Case Studies and Research Findings

- Study on Antitumor Activity :

- A study evaluated the effects of this compound on different cancer cell lines. The results demonstrated a significant reduction in cell viability at concentrations above 10 µM, suggesting a dose-dependent response.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 12.5 |

| MCF-7 | 15.0 |

| A549 | 10.0 |

- Anti-inflammatory Study :

- In an animal model of inflammation, administration of the compound resulted in a marked decrease in edema formation and levels of inflammatory cytokines (IL-6, TNF-alpha), indicating its potential as an anti-inflammatory agent.

Q & A

Basic: What safety protocols are recommended for handling this compound in laboratory settings?

Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact. Use respiratory protection if ventilation is insufficient .

- Ventilation: Conduct experiments in a fume hood to avoid inhalation of vapors or aerosols.

- Spill Management: Absorb spills with inert materials (e.g., sand) and dispose of as hazardous waste. Avoid release into the environment .

- Storage: Store in sealed containers in dry, ventilated areas away from ignition sources .

Basic: Which spectroscopic and crystallographic methods are optimal for structural confirmation?

Answer:

- Nuclear Magnetic Resonance (NMR): Use - and -NMR to confirm the presence of aromatic protons (6.5–8.5 ppm), methyl groups (~2.5 ppm), and carbonyl signals (~170 ppm) .

- X-ray Crystallography: Employ SHELX-2018 for structure refinement and ORTEP-3 for visualizing thermal ellipsoids and molecular packing. Example parameters:

Advanced: How can computational tools like Multiwfn resolve electron density distribution ambiguities?

Answer:

- Electrostatic Potential (ESP): Calculate ESP surfaces to identify nucleophilic/electrophilic regions. Use Multiwfn’s "gradient isosurface" module to map charge distribution .

- Electron Localization Function (ELF): Analyze bonding patterns (e.g., covalent vs. ionic) via ELF plots. Key command:

elf <density.cube>. - Topological Analysis: Apply Quantum Theory of Atoms in Molecules (QTAIM) to study bond critical points and Laplacian values .

Advanced: How to address contradictions in biological activity data across studies?

Answer:

-

Assay Validation: Ensure consistent cell lines (e.g., HepG2 for cytotoxicity) and control compounds (e.g., doxorubicin) .

-

Purity Verification: Use HPLC (≥95% purity, C18 column, acetonitrile/water gradient) to exclude impurities .

-

Structural Analog Comparison:

Compound Modification Activity (IC₅₀) Parent compound None 12.3 µM (Cancer) Oxazole variant Oxazole ring 8.7 µM (Antimicrobial) Thiazole analog Thiazole substitution 15.9 µM (Antitumor)

Advanced: What strategies optimize crystallization for X-ray diffraction studies?

Answer:

- Solvent Screening: Test polar (ethanol/water) and non-polar (hexane/ethyl acetate) mixtures for crystal growth.

- Temperature Gradients: Use slow cooling (0.5°C/hr) from saturation temperature.

- SHELX Refinement: Adjust

L.S.(least-squares) cycles andTEMP(thermal motion) parameters to reduce .

Basic: How do structural features influence bioactivity?

Answer:

- Isoxazole Ring: Enhances metabolic stability and π-π stacking with target proteins .

- Chlorophenyl Group: Increases lipophilicity (logP ~3.2) and membrane permeability.

- Methyl Ester: Acts as a prodrug moiety, hydrolyzing in vivo to the active carboxylic acid .

Advanced: Design strategies for synthesizing analogs with improved potency?

Answer:

-

Substitution Patterns:

- Electron-Withdrawing Groups (e.g., -NO₂): Improve binding to hydrophobic enzyme pockets.

- Heterocycle Replacement: Replace isoxazole with triazole to modulate hydrogen bonding .

-

SAR Table:

Position Modification Effect on IC₅₀ Isoxazole C-3 2-Chlorophenyl 12.3 µM Isoxazole C-5 Methyl → Ethyl 9.8 µM Benzoate C-4 Methoxy addition 18.5 µM

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.